

# Application Note: Functional Characterization of 2-(4-Methoxy-3,5-dimethylphenyl)azepane

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## Compound of Interest

Compound Name: 2-(4-Methoxy-3,5-dimethylphenyl)azepane

CAS No.: 901921-97-9

Cat. No.: B1461967

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## Introduction & Pharmacological Rationale

**2-(4-Methoxy-3,5-dimethylphenyl)azepane** represents a specific subclass of ring-constrained phenethylamines. The expansion of the piperidine ring (found in diphenidine) to an azepane (7-membered) ring typically alters the binding affinity and selectivity profile, often favoring NMDA receptor channel blockade or Sigma-1 receptor interaction over dopamine transporter (DAT) inhibition.

The 3,5-dimethyl-4-methoxy substitution pattern on the phenyl ring is electron-rich, potentially enhancing affinity for hydrophobic pockets within the NMDA receptor ion channel or the serotonin transporter (SERT). This protocol outlines a dual-pathway characterization strategy:

- Primary Pathway: Functional NMDA Receptor Antagonism (Calcium Flux & Electrophysiology).
- Secondary Pathway: Monoamine Transporter Inhibition (Fluorescent Uptake Assay).

## Material Preparation & Safety

Compound Handling:

- **Solubility:** The compound is lipophilic. Dissolve the hydrochloride salt in DMSO to create a 10 mM stock solution. For aqueous working solutions, dilute into assay buffer (HBSS or HEPES-buffered saline) ensuring the final DMSO concentration is <0.1%.
- **Storage:** Store stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- **Safety:** Treat as a potent CNS-active agent. Use Class II Biosafety Cabinet (BSC) and appropriate PPE.

## Protocol A: NMDA Receptor Functional Assay (Calcium Flux)

**Objective:** To determine the IC<sub>50</sub> of **2-(4-Methoxy-3,5-dimethylphenyl)azepane** as an antagonist of glutamate-induced Calcium (Ca<sup>2+</sup>) influx.

### Experimental Principle

This assay measures the inhibition of Ca<sup>2+</sup> influx through the NMDA receptor channel in HEK-293 cells stably expressing GluN1/GluN2B subunits. A fluorescent calcium indicator (e.g., Fluo-4 AM) reports the cytosolic Ca<sup>2+</sup> concentration.

### Reagents & Buffers

- **Assay Buffer:** HBSS containing 20 mM HEPES, pH 7.4. Crucial: Use Mg<sup>2+</sup>-free buffer to prevent physiological magnesium block of the NMDA receptor.
- **Agonist Solution:** 10 μM Glutamate + 10 μM Glycine (co-agonist).
- **Dye Loading Solution:** 4 μM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer.

### Step-by-Step Methodology

- **Cell Seeding:** Plate GluN1/GluN2B-HEK293 cells in poly-D-lysine coated 96-well black-wall plates (50,000 cells/well). Incubate overnight at 37°C/5% CO<sub>2</sub>.
- **Dye Loading:** Aspirate media and add 100 μL of Dye Loading Solution. Incubate for 45 min at 37°C, then 15 min at room temperature (RT) to minimize dye extrusion.

- Compound Addition (Pre-incubation):
  - Wash cells 3x with Mg<sup>2+</sup>-free Assay Buffer.
  - Add 50 µL of test compound (0.1 nM – 10 µM, log scale) or vehicle control.
  - Incubate for 10–15 minutes at RT to allow equilibrium binding.
- Measurement (FLIPR/FlexStation):
  - Baseline: Record fluorescence (Ex 494 nm / Em 516 nm) for 10 seconds.
  - Stimulation: Inject 50 µL of Agonist Solution (Glutamate/Glycine).
  - Kinetics: Record fluorescence response for 180 seconds.
- Data Analysis: Calculate  
  
(Peak Fluorescence - Baseline / Baseline). Plot dose-response curve to determine IC50.

## Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: To validate the mechanism of action (e.g., voltage-dependent channel blockade) and kinetics.

### Setup Parameters

- Rig: Patch-clamp amplifier (e.g., Axon MultiClamp 700B).
- Cells: Cultured Hippocampal Neurons or GluN1/GluN2B-HEK293 cells.
- Holding Potential: -60 mV (to relieve Mg<sup>2+</sup> block if Mg<sup>2+</sup> is present, or use Mg<sup>2+</sup>-free extracellular solution).

### Solutions

- Intracellular (Pipette) Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2. (Cs<sup>+</sup> blocks K<sup>+</sup> channels).

- Extracellular (Bath) Solution: 140 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM Glucose, 0.2 mM CaCl<sub>2</sub>, pH 7.4. (No Mg<sup>2+</sup>).

## Workflow

- Giga-seal Formation: Establish a Giga-ohm seal and break-in to whole-cell configuration.
- Control Response: Perfuse 100 μM NMDA + 10 μM Glycine for 5 seconds. Record the inward current ( ).
- Washout: Perfuse buffer for 30 seconds.
- Drug Application: Perfuse Test Compound (e.g., 1 μM) for 60 seconds.
- Challenge: Co-apply NMDA + Glycine + Test Compound. Record the current ( ).
- Voltage Ramp (Optional): To test for voltage-dependence (characteristic of pore blockers), apply voltage ramps from -80 mV to +40 mV during agonist application.

## Protocol C: Monoamine Transporter Uptake Assay (Orthogonal)

Objective: To assess selectivity by measuring inhibition of Dopamine (DAT) or Serotonin (SERT) reuptake.

### Methodology (Fluorescent Substrate)

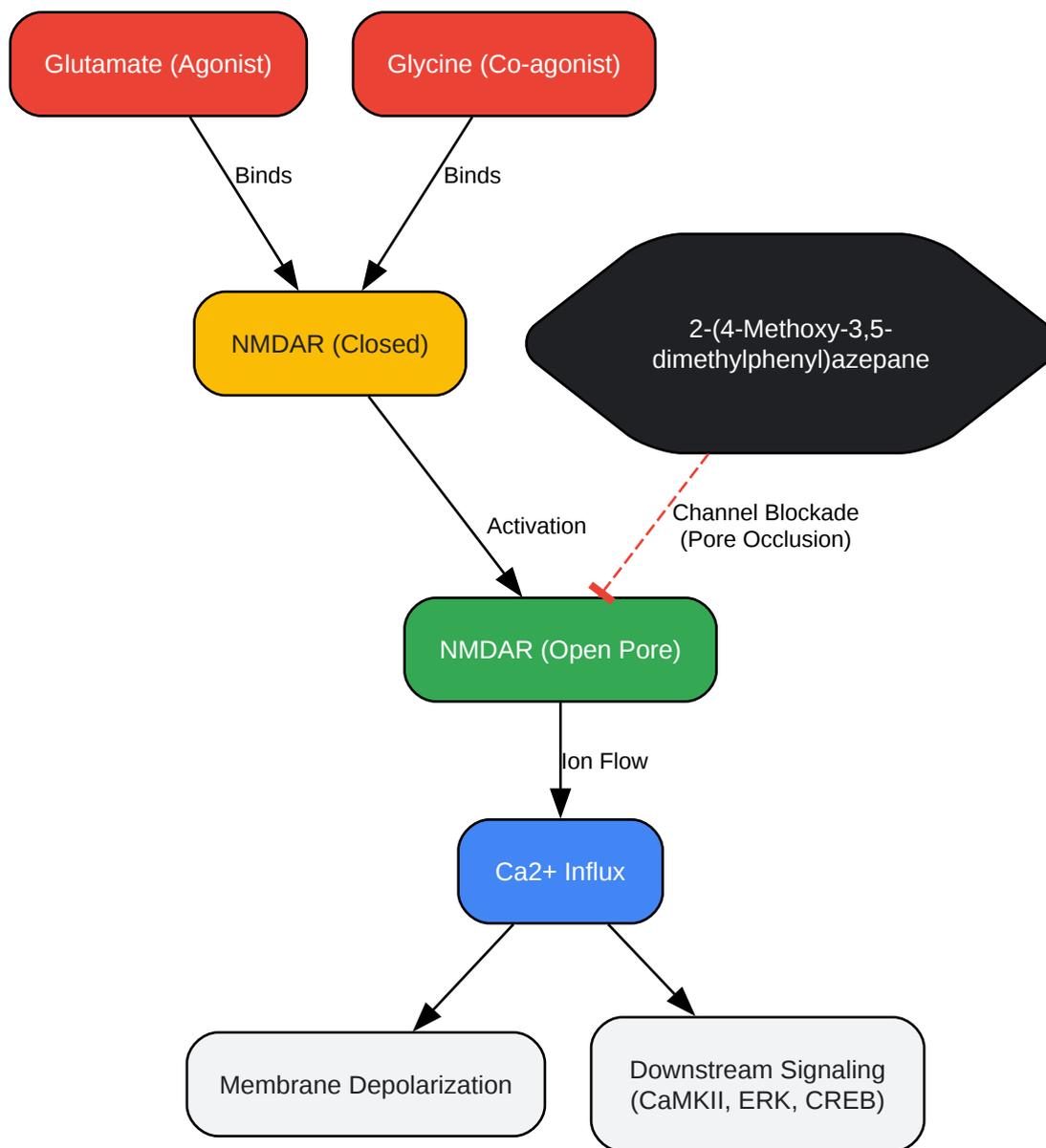
- Cells: CHO cells stably expressing hDAT or hSERT.
- Substrate: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or commercially available Neurotransmitter Transporter Uptake Assay Kits).
- Assay:

- Pre-incubate cells with **2-(4-Methoxy-3,5-dimethylphenyl)azepane** (10 nM – 10 μM) for 15 min.
  - Add Fluorescent Substrate.
  - Incubate for 30 min at 37°C.
  - Wash cells 3x to remove extracellular substrate.
  - Measure intracellular fluorescence.
- Result: A decrease in fluorescence indicates transporter inhibition.

## Data Visualization & Pathway Analysis

### Figure 1: NMDA Receptor Signaling & Blockade Mechanism

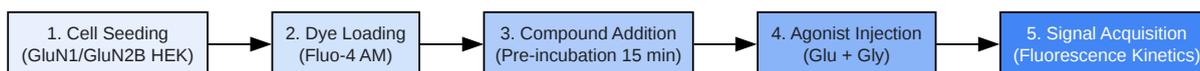
The following diagram illustrates the signaling pathway and the specific intervention point of the phenylazepane compound (Channel Blockade).



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Caption: Proposed mechanism of action. The compound acts as an open-channel blocker, preventing Ca<sup>2+</sup> influx despite agonist binding.

### Figure 2: Functional Assay Workflow (FLIPR)



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Caption: Step-by-step workflow for the high-throughput Calcium Flux assay.

## Summary of Expected Results

Assay Type	Parameter	Expected Outcome (Hypothesis)	Interpretation
Ca <sup>2+</sup> Flux (FLIPR)	IC50	0.5 μM – 10 μM	Potent functional antagonism of NMDA receptors.
Electrophysiology	I-V Relationship	Voltage-dependent block	Confirms "trapping" channel blocker mechanism (similar to Ketamine/PCP).
Transporter Uptake	% Inhibition	Variable	High inhibition suggests "Dissociative Stimulant" profile (like Diphenidine).

## References

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